
N-(1-Methyl-3,3-diphenylpropyl)formamide
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Overview
Description
N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS: 123655-12-9) is an aliphatic formamide derivative with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.3389 g/mol . It features a diphenylpropyl backbone substituted with a methyl group and a formamide functional group. This compound is primarily used in laboratory research, particularly in studies investigating metabolic pathways and xenobiotic biotransformation .
Scientific Research Applications
Pharmaceutical Applications
N-(1-Methyl-3,3-diphenylpropyl)formamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.
- Intermediate for Antihypertensive Agents : The compound serves as a precursor in the synthesis of antihypertensive medications such as lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension, characterized by its prolonged action and selectivity for blood vessels . The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which is crucial for producing lercanidipine .
Toxicological Studies
Research has been conducted to understand the metabolic pathways and toxicological effects of this compound.
- Metabolic Disposition : Studies in rats have shown that this compound undergoes metabolic transformations to form water-soluble metabolites such as N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine. These metabolites can be identified in urine and bile, indicating the compound's biotransformation and potential excretion pathways . The identification of these metabolites was achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and fast atom bombardment mass spectrometry.
Analytical Chemistry
In analytical chemistry, this compound has been utilized in various studies focusing on its structural properties and interactions.
- Biotransformation Studies : The compound has been involved in biotransformation research to investigate the formation of S-linked conjugates. These studies help elucidate the mechanisms by which the compound interacts with biological systems and its potential effects on human health . Such studies are critical for understanding the safety and efficacy of pharmaceuticals derived from this compound.
Case Study 1: Synthesis of Lercanidipine
- Objective : To synthesize lercanidipine using this compound as an intermediate.
- Methodology : The process involves several steps including demethylation reactions and hydrolysis to yield the desired antihypertensive agent.
- Outcome : Successful synthesis demonstrated the efficacy of this compound as a valuable intermediate in pharmaceutical manufacturing.
Case Study 2: Toxicological Assessment
- Objective : To evaluate the metabolic fate of this compound in vivo.
- Methodology : Rats were administered the compound, and urine and bile were analyzed for metabolites.
- Outcome : Identification of key metabolites provided insights into potential toxicity and environmental impact, aiding regulatory assessments.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing N-(1-Methyl-3,3-diphenylpropyl)formamide and its metabolites?
Answer: A combination of FAB/MS (Fast Atom Bombardment Mass Spectrometry) , LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , and NMR (Nuclear Magnetic Resonance) is critical for structural elucidation. For example:
- LC/MS/MS provides high sensitivity for detecting low-abundance metabolites, such as carbinolamide and phenolic glucuronide conjugates .
- NMR resolves stereochemical ambiguities and confirms covalent modifications (e.g., S-linked conjugates formed via metabolic activation) .
Table 1: Comparison of Analytical Techniques
Q. How is this compound synthesized, and what are common impurities?
Answer:
- Synthesis: A one-pot condensation reaction involving benzaldehyde, acetophenone, and acetyl chloride under reflux with ferric hydrogensulfate as a catalyst (yields β-amido ketones) .
- Impurities: Byproducts like 1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8) are monitored using HPLC with reference standards .
Key Optimization Parameters:
- Temperature control (80°C optimal for minimizing side reactions) .
- Catalyst loading (25 mol% ferric hydrogensulfate balances reactivity and cost) .
Advanced Research Questions
Q. What are the metabolic pathways of this compound, and how do they inform toxicity risks?
Answer:
- Phase I Metabolism: Oxidation to N-(1-Methyl-3,3-diphenylpropyl)isocyanate , a reactive intermediate that forms S-linked conjugates with glutathione (reversible in vivo) .
- Phase II Metabolism: Glucuronidation at phenolic sites (irreversible), detected via chemiluminescence HPLC .
Methodological Considerations:
- Use in vitro hepatocyte models to assess metabolic stability and enzyme kinetics.
- Isotopic labeling (e.g., deuterated analogs) tracks reactive intermediates in rat plasma .
Q. How can contradictory data on metabolite reversibility be resolved in metabolic studies?
Answer: Contradictions arise from differences in experimental conditions (e.g., pH, enzyme activity). For example:
- S-linked conjugates of isocyanate metabolites are reversible in acidic environments but stable at neutral pH .
- Resolution Strategies:
Table 2: Metabolic Pathway Conflicts
Metabolite | Model System | Stability | Evidence Source |
---|---|---|---|
Isocyanate-S-conjugate | Rat liver microsomes | Reversible (pH-dependent) | |
Phenolic glucuronide | Human hepatocytes | Stable |
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
Answer: Structural modifications guided by QSAR (Quantitative Structure-Activity Relationship) models:
- Reduce lipophilicity (e.g., introduce polar groups) to enhance clearance .
- Block metabolic hotspots (e.g., methyl groups at position 1) to prevent oxidation .
Case Study:
Asymmetric synthesis of N-(3,3-diphenylpropyl)aminoalkyl esters improved metabolic stability and antihypertensive activity .
Q. How are stereochemical considerations addressed in asymmetric synthesis?
Answer:
- Chiral catalysts (e.g., ferric hydrogensulfate) control enantioselectivity in Mannich-type reactions .
- X-ray crystallography validates absolute configurations (e.g., N-((1S,2S)-3-hydroxy-1,3-diphenylpropyl)benzamide) .
Experimental Design Tip:
Comparison with Similar Compounds
Key Metabolic Pathways:
- S-Linked Conjugates: In rats, the compound undergoes metabolic activation to N-(1-methyl-3,3-diphenylpropyl)isocyanate, a reactive intermediate that forms S-linked conjugates with glutathione (GSH) and N-acetylcysteine (NAC). These conjugates, identified in bile and urine, include S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]glutathione and N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine.
- Glucuronidation: The compound also forms carbinolamide glucuronides and phenolic glucuronides (e.g., hydroxylated diphenylpropyl derivatives) in rats. These water-soluble conjugates are excreted via bile and characterized using LC/MS/MS and NMR .
Structural Analogs
The following table compares N-(1-Methyl-3,3-diphenylpropyl)formamide with structurally related compounds:
Key Observations :
- The diphenylpropyl group in This compound confers steric bulk, slowing metabolic degradation compared to smaller analogs like methyl isocyanate .
- Unlike N-formylmethamphetamine, which undergoes aromatic hydroxylation, the diphenylpropyl derivative undergoes aliphatic glucuronidation (carbinolamide pathway) due to its bulky structure .
Metabolic Comparison with Methyl Isocyanate
While both compounds generate reactive isocyanate intermediates, their metabolic fates differ significantly:
Parameter | N-(1-Methyl-3,3-diphenylpropyl)isocyanate | Methyl Isocyanate |
---|---|---|
Source Compound | This compound | Methyl isocyanate |
S-Linked Conjugates | Stable in acid, release isocyanate in alkali | Highly labile, rapid hydrolysis |
Toxicity Mechanism | Slow release of isocyanate in vivo | Immediate reactivity |
Major Metabolites | GSH and NAC conjugates | GSH conjugates, thiocarbamates |
Implications :
- The steric hindrance of the diphenylpropyl group in N-(1-Methyl-3,3-diphenylpropyl)isocyanate reduces its reactivity, leading to delayed toxicity compared to methyl isocyanate .
Glucuronidation Pathways vs. Other Formamides
This compound exhibits unique glucuronidation patterns:
Compound | Glucuronide Type | Site of Conjugation | Stability |
---|---|---|---|
This compound | Carbinolamide glucuronide | Aliphatic hydroxyl group | High (intact excretion) |
N-Formylmethamphetamine | Phenolic glucuronide | Aromatic hydroxyl group | Moderate |
Curcumin (analogous phenolic) | Phenolic glucuronide | Aromatic hydroxyl group | Low (rapid hydrolysis) |
Key Insight :
- The carbinolamide glucuronide of this compound is a rare metabolic product, highlighting the influence of steric effects on conjugation sites .
Properties
CAS No. |
123795-30-2 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4,4-diphenylbutan-2-yl)formamide |
InChI |
InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19) |
InChI Key |
LWFQQSPCHSMMQH-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Synonyms |
N-(1-methyl-3,3-diphenylpropyl)formamide N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer NMDPF |
Origin of Product |
United States |
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